1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Description
1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a methoxy group at position 1 and a 4-methylphenyl moiety at position 2. This scaffold is notable for its pharmacological relevance, particularly in kinase inhibition, antimicrobial activity, and enzyme targeting . Its synthesis typically involves cyclocondensation of diaminopyridine derivatives with aryl aldehydes or cross-coupling reactions . The methoxy and methylphenyl substituents enhance lipophilicity and modulate electronic properties, influencing its biological interactions and stability .
Properties
IUPAC Name |
1-methoxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-5-7-11(8-6-10)14-16-13-12(17(14)18-2)4-3-9-15-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZDMFGGCYRTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OC)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the methoxy group: This step involves the methylation of the imidazo[4,5-b]pyridine core using a methylating agent like dimethyl sulfate or methyl iodide.
Attachment of the 4-methylphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with the imidazo[4,5-b]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and methylation steps, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions for the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-hydroxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Reduction: this compound with reduced imidazo[4,5-b]pyridine core.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine exhibits a range of biological activities that make it a candidate for drug development. Its structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Anticancer Activity
Research indicates that imidazo[4,5-b]pyridine derivatives can serve as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that compounds within this class can inhibit the proliferation of cancer cells by targeting signaling pathways critical for tumor growth. A notable study demonstrated the synthesis of imidazo[4,5-b]pyridine derivatives that exhibited cytotoxic effects against human cancer cell lines, including breast and colon cancers .
Antimicrobial Properties
Imidazo[4,5-b]pyridines have been explored for their antimicrobial properties. Research has highlighted their effectiveness against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell functions suggests its potential as a new class of antimicrobial agents. A study showcased a series of imidazo[4,5-b]pyridine derivatives with significant activity against Mycobacterium tuberculosis, indicating their potential in treating resistant strains .
Antiviral Activity
Recent investigations have also focused on the antiviral properties of imidazo[4,5-b]pyridine derivatives. Specifically, compounds have been synthesized to evaluate their efficacy against hepatitis B virus (HBV) and other viral infections. These studies aim to identify optimal substitution patterns that enhance antiviral activity, making them promising candidates for further development .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Reference |
|---|---|---|
| Anticancer | Human cancer cell lines | |
| Antimicrobial | Mycobacterium tuberculosis | |
| Antiviral | Hepatitis B virus |
Case Study 1: Anticancer Evaluation
In a study published in Current Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-b]pyridine derivatives and evaluated their anticancer activity through in vitro assays. Results indicated significant inhibition of cell growth in breast and colon cancer cell lines, with some compounds demonstrating an apoptotic effect on the cells .
Case Study 2: Antimicrobial Research
A comprehensive study assessed the antimicrobial efficacy of various imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments. This positions them as potential candidates for developing new antimycobacterial therapies .
Mechanism of Action
The mechanism of action of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Position 2 : Aryl groups (e.g., 4-methylphenyl, pyridin-3-yl) enhance target affinity and selectivity. Bulky substituents like methylsulfinylphenyl (AR-L 115 BS) improve cardiovascular activity .
- Position 6 : Electron-withdrawing groups (e.g., nitro, bromine) increase antibacterial and antitubercular potency by enhancing electrophilicity .
- Position 1 : Methoxy substitution improves metabolic stability compared to unsubstituted analogues .
Antimicrobial Activity
- 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine : Exhibits moderate antibacterial activity (MIC: 8–16 μg/mL) against S. aureus and E. coli .
- 6-Bromo-2-phenyl analogue : Shows superior activity (MIC: 2–4 μg/mL) due to bromine’s electron-withdrawing effects .
- 6-(4-Nitrophenoxy) derivatives: Potent against M. tuberculosis (MIC: 0.5–2 μM) via DprE1 enzyme inhibition .
Pharmacological Effects
- AR-L 115 BS : Increases cardiac contractility by 100% at 350 μM; orally active with low toxicity .
- Tenatoprazole : Long-lasting proton pump inhibition (t₁/₂ > 7 hours) due to methoxy group stability .
Physicochemical and Computational Insights
Density-functional theory (DFT) studies reveal that methoxy and methyl groups in this compound reduce HOMO-LUMO gaps (ΔE ≈ 4.1 eV), enhancing reactivity compared to unsubstituted analogues (ΔE ≈ 5.3 eV) . The 4-methylphenyl group contributes to π-π stacking interactions in enzyme binding pockets .
Biological Activity
1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (CAS No. 339026-96-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.27 g/mol
- CAS Number : 339026-96-9
Biological Activity Overview
This compound exhibits various biological activities, including anti-inflammatory and potential anti-cancer effects. The following sections detail specific activities and findings from relevant studies.
Anti-inflammatory Activity
Recent studies have demonstrated that imidazo[4,5-b]pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.04 ± 0.01 | COX-2 |
| Celecoxib (standard) | 0.04 ± 0.01 | COX-2 |
The compound has shown promising results against COX-2 with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .
Antiparasitic Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives may act as growth inhibitors for Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have reported low micromolar inhibition of parasite growth:
- Inhibition Concentration : EC50 ≤ 100 nM
- Cytotoxicity : CC50 > 50 μM in human cells
This suggests a favorable therapeutic index for further development .
Structure-Activity Relationships (SAR)
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on their structural features. Modifications at specific positions can enhance potency and selectivity:
- Substituents : The presence of electron-donating groups at the aromatic ring enhances anti-inflammatory activity.
- Linker Variations : Altering the alkoxy or methoxy groups can significantly affect the binding affinity to target enzymes.
Research has shown that structural modifications can lead to compounds with improved inhibitory activities against COX enzymes and enhanced antiparasitic effects .
Case Studies
A series of compounds derived from imidazo[4,5-b]pyridine have been evaluated for their biological activities:
- Compound A : Exhibited an IC50 of 0.013 μM against human IKK-2, indicating strong anti-inflammatory properties.
- Compound B : Demonstrated significant inhibition of TNFα production in LPS-treated cells with an IC50 of 820 nM.
These findings highlight the potential of imidazo[4,5-b]pyridine derivatives in treating inflammatory diseases and parasitic infections .
Q & A
Q. What are the common synthetic routes for preparing 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?
Methodological Answer: A key synthesis route involves cyclocondensation of 2,3-diaminopyridine derivatives with substituted aldehydes. For example, 2-alkylamino-3-aminopyridines react with aromatic aldehydes (e.g., 4-methylbenzaldehyde) under mild conditions using air as an oxidant, forming the imidazo[4,5-b]pyridine core without requiring high temperatures or strong chemical oxidants like iodine or Cu(II) salts . Microwave irradiation can accelerate reactions (e.g., ethanol reflux, 80°C) and improve yields compared to conventional heating . Critical factors include:
Q. How is the molecular structure of this compound characterized experimentally and computationally?
Methodological Answer:
- X-ray diffraction (XRD) : Determines crystal packing and hydrogen-bonding patterns. For example, orthorhombic structures (space group Pna2₁) with planar skeletons and NH···N hydrogen bonds are typical .
- Spectroscopy : IR and Raman identify vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹) and confirm hydrogen bonding via NH band shifts .
- DFT calculations : B3LYP/6-31G(d,p) basis sets model electronic structure, vibrational frequencies, and dimerization effects. Comparisons between monomeric and dimeric forms reveal stabilization via intermolecular H-bonds .
Q. What are the solubility properties and formulation strategies for in vivo studies?
Methodological Answer:
- Solubility screening : Test DMSO first (common stock solvent), followed by ethanol, DMF, or saline. For low solubility, use co-solvents like PEG300 or Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85) .
- In vivo formulations : For oral dosing, dissolve in corn oil (DMSO:Corn oil = 10:90). For IV administration, use saline-based mixtures with ≤5% DMSO to minimize toxicity .
- Storage : Store solid at -20°C (3-year stability); freeze dissolved samples at -80°C (6-month stability) .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations contribute to understanding electronic structure and reactivity?
Methodological Answer:
- Functional selection : B3LYP (Becke-3-Lee-Yang-Parr) hybrid functional balances exact exchange and correlation, critical for modeling aromaticity and charge distribution in imidazo[4,5-b]pyridines .
- Reactivity predictions : HOMO/LUMO analysis identifies nucleophilic/electrophilic sites. For example, the methoxy group at position 1 enhances electron density at the imidazole ring, influencing binding to enzymes like iNOS .
- Vibrational assignments : Compare computed IR/Raman spectra (B3LYP/6-31G(d,p)) with experimental data to validate tautomeric forms or hydrogen-bonding networks .
Q. What molecular docking approaches elucidate interactions with biological targets (e.g., DprE1 or iNOS)?
Methodological Answer:
- Target selection : For antitubercular activity, dock against Mycobacterium tuberculosis DprE1 (PDB: 4FDN) using AutoDock Vina. Focus on π-π stacking between the 4-methylphenyl group and Tyr314 .
- iNOS selectivity : Molecular dynamics simulations reveal competitive binding with L-arginine. BYK191023 (structurally similar) shows 40-fold selectivity for iNOS over eNOS due to hydrophobic interactions with heme propionate groups .
- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .
Q. How do structural modifications (e.g., substituent variation) affect biological activity and isoform selectivity?
Methodological Answer:
- SAR studies :
- Methoxy position : 1-Methoxy enhances iNOS inhibition (e.g., BYK191023 IC₅₀ = 86 nM) by mimicking L-arginine’s guanidinium group .
- Aryl substituents : 4-Methylphenyl improves lipophilicity (LogP = 3.75) and membrane permeability vs. polar groups .
- Heterocycle fusion : Imidazo[4,5-c]pyridines exhibit 5–10× higher cardiotonic activity than [4,5-b] analogs due to improved H-bonding with cardiac phosphodiesterase .
Q. How can contradictions in activity data (e.g., isolated enzyme vs. cellular assays) be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
